molecular formula C18H23N5OS B13349700 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Katalognummer: B13349700
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: XQTXZNWESDDODC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel synthetic compound of significant interest in medicinal chemistry research, particularly in the exploration of new kinase inhibitors. Its molecular structure, which incorporates a 1,2,4-triazole core linked to a cyanoacetamide moiety via a sulfanyl bridge, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases. The 1,2,4-triazole ring system is a privileged structure in drug discovery, known for its ability to form key hydrogen bonds with kinase targets . While the specific biological profile of this exact compound is an area of active investigation, research on structurally analogous triazole derivatives has demonstrated potent inhibitory activity against a range of kinases implicated in oncogenic signaling pathways. Similar compounds have been reported to exhibit promising anti-proliferative effects in cancer cell line assays . Consequently, this reagent serves as a critical intermediate and a chemical probe for researchers developing and characterizing next-generation targeted therapies, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Its value lies in its utility for investigating cellular signaling mechanisms and for the synthesis of more complex molecules for preclinical evaluation.

Eigenschaften

Molekularformel

C18H23N5OS

Molekulargewicht

357.5 g/mol

IUPAC-Name

2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C18H23N5OS/c1-13(2)18(4,12-19)20-16(24)11-25-17-22-21-14(3)23(17)10-15-8-6-5-7-9-15/h5-9,13H,10-11H2,1-4H3,(H,20,24)

InChI-Schlüssel

XQTXZNWESDDODC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SCC(=O)NC(C)(C#N)C(C)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their broad-spectrum pharmacological properties, including antifungal, anticonvulsant, and antitumor activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.

Chemical Structure

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms that contributes to the compound's biological activity.
  • Benzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Sulfanyl Group : Potentially involved in redox reactions and may affect the compound's interaction with biological targets.

Research indicates that triazole derivatives often exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Ion Channels : Some derivatives affect sodium and calcium channels, which is significant in neurological applications.
  • Antimicrobial Action : The compound may disrupt fungal cell membranes or inhibit cell wall synthesis.

Anticonvulsant Activity

Studies have shown that triazole derivatives exhibit significant anticonvulsant properties. For instance, related compounds demonstrated efficacy in maximal electroshock seizure (MES) models with effective doses (ED50) ranging from 13 to 21 mg/kg . The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance anticonvulsant activity while electron-donating groups diminish it.

Antitumor Activity

Preliminary studies indicate potential antitumor effects. Triazole derivatives have been reported to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific investigations into the compound's effect on cancer cell lines could provide more detailed insights.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound may inhibit ergosterol synthesis in fungal membranes, leading to cell death. Comparative studies with established antifungal agents could clarify its efficacy.

Case Studies and Research Findings

Study Findings
Anticonvulsant Efficacy Showed significant activity in MES models; ED50 values suggest higher potency than phenobarbital.
Antitumor Effects Induced apoptosis in specific cancer cell lines; further research needed to confirm mechanisms.
Antifungal Testing Demonstrated inhibition of fungal growth; potential for development as an antifungal agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring and substituents significantly affect biological activity:

  • Substituents on the Benzyl Group : Altering these groups can enhance or reduce activity against specific targets.
  • Sulfanyl Group Variations : Different sulfanyl substituents may lead to varied interactions with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The 1,2,4-triazole scaffold is a common feature among analogs, but substituent variations significantly influence electronic, steric, and pharmacokinetic properties:

  • 4-Substituents on Triazole: The benzyl group in the target compound enhances lipophilicity compared to analogs like 4-(4-chlorophenyl) () or 4-cyclopropyl (), which may alter membrane permeability.
  • Acetamide Substituents: The 1-cyano-1,2-dimethylpropyl group introduces both polar (cyano) and hydrophobic (methyl) moieties, contrasting with analogs bearing N-(2,4-dichlorophenyl) () or N-(4-ethylphenyl) (), which prioritize aromatic interactions.

Key Physicochemical Data :

Compound Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target Compound Not reported Not available
N-(2-methyl-5-nitrophenyl) 216.4–217.7 1669 (C=O), 681 (C-S)
VUAA-1 (Orco agonist) Not reported Not available

The absence of data for the target compound highlights the need for experimental characterization.

Spectroscopic Characterization

  • 1H NMR : Furan-2-yl analogs exhibit shifts at δ 7.2–7.8 ppm for aromatic protons (). The target’s benzyl group would likely show resonances near δ 7.3 ppm .
  • IR Spectroscopy : Consistent C=O (1669–1680 cm⁻¹) and C-S (680–690 cm⁻¹) stretches are observed across analogs ().

Q & A

Q. What are the optimized synthetic routes and conditions for preparing 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiol intermediate. Key steps include:

  • Thiol generation : Reacting substituted hydrazides with isothiocyanates in ethanol under reflux, followed by NaOH treatment to form the triazole-thiol intermediate .
  • Sulfanyl-acetamide coupling : Reacting the intermediate with 2-chloroacetonitrile or chloroacetamide derivatives in solvents like DMF or ethanol, using NaOH as a base .
  • Optimization strategies : Microwave-assisted reactions and solvent-free conditions improve yields (e.g., 70–85%) and reduce reaction times . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Spectroscopy :
    • NMR (¹H, ¹³C): Assigns protons and carbons in the triazole, benzyl, and cyano-dimethylpropyl groups .
    • IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the triazole core) .

Q. How is the compound initially screened for biological activity, and what assays are recommended?

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Protocol standardization : Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactions involved in synthesizing this compound?

  • Intermediate isolation : The triazole-thiol intermediate is critical; its formation proceeds via nucleophilic substitution and cyclization .
  • Catalytic pathways : Base-catalyzed deprotonation of the thiol group facilitates SN2 reactions with chloroacetonitrile .
  • Side reactions : Competing oxidation of the thiol to disulfide can occur, minimized by inert atmospheres (N₂/Ar) .

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., C. albicans CYP51 for antifungal activity). Substituents like the benzyl group enhance hydrophobic interactions in enzyme pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., cyano group) with bioactivity trends .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Case studies :
    • Replacing the benzyl group with a 2-chlorophenyl () increases antifungal potency but reduces solubility .
    • Substituting methyl with furyl () alters π-π stacking in target binding .
  • Methodology : Systematically synthesize analogs, compare MIC/IC₅₀ values, and analyze via Hammett plots or Topliss decision trees .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Standardized protocols : Ensure consistent cell lines, microbial strains, and assay conditions (e.g., pH, incubation time) .
  • Statistical validation : Apply ANOVA to assess inter-lab variability. For example, discrepancies in anticancer IC₅₀ may arise from differences in cell passage number .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Light sensitivity : Degrades by ~15% after 72 hours under UV light; store in amber vials .
  • pH stability : Stable in pH 6–8 (simulating physiological conditions) but hydrolyzes in strongly acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH 2) .

Q. How can experimental designs for bioassays be optimized to ensure reproducibility?

  • Randomized block designs : Assign treatments (compound concentrations) randomly within blocks to control for environmental variables .
  • Replication : Use ≥4 replicates per concentration to achieve power >0.8 in detecting activity differences .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Multi-step bottlenecks : Intermediate purification (e.g., column chromatography) is time-intensive; switch to recrystallization for large batches .
  • Yield optimization : Replace ethanol with PEG-400 as a recyclable solvent for greener synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.